molecular formula C20H15F2N3O5 B12621808 3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]

3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]

Cat. No.: B12621808
M. Wt: 415.3 g/mol
InChI Key: ISEKPPMKJLFBKF-UHFFFAOYSA-N
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Description

3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] is a complex organic compound featuring a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] typically involves the formation of the pyrrolidine-2,5-dione ring followed by the introduction of the hydroxyimino and 4-fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine-2,5-dione derivatives .

Scientific Research Applications

3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The hydroxyimino and 4-fluorophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
  • 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
  • 3,3’-(Hydroxyimino)bis[1-(3-fluorophenyl)pyrrolidine-2,5-dione]

Uniqueness

Compared to similar compounds, 3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] is unique due to the presence of the 4-fluorophenyl groups, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C20H15F2N3O5

Molecular Weight

415.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H15F2N3O5/c21-11-1-5-13(6-2-11)23-17(26)9-15(19(23)28)25(30)16-10-18(27)24(20(16)29)14-7-3-12(22)4-8-14/h1-8,15-16,30H,9-10H2

InChI Key

ISEKPPMKJLFBKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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